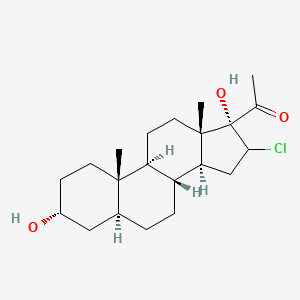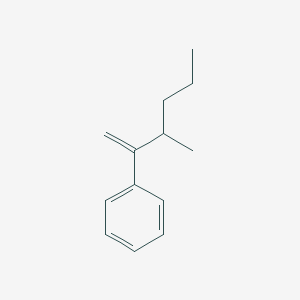
(3-Methylhex-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylhex-1-en-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a (3-methylhex-1-en-2-yl) group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylhex-1-en-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene under Friedel-Crafts conditions. For example, the reaction between benzene and 3-methylhex-1-en-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methylhex-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the alkyl chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used under controlled conditions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methylhex-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylhex-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethylhex-1-en-2-yl)benzene
- (3-Propylhex-1-en-2-yl)benzene
- (3-Butylhex-1-en-2-yl)benzene
Uniqueness
(3-Methylhex-1-en-2-yl)benzene is unique due to the presence of a methyl group in the alkyl chain, which can influence its reactivity and interactions compared to other similar compounds. The position of the double bond and the length of the alkyl chain also contribute to its distinct properties.
Properties
CAS No. |
917836-73-8 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-methylhex-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-8-11(2)12(3)13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI Key |
QCGSVWIJYCMCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
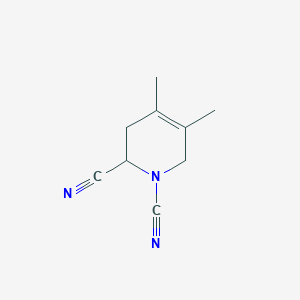
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
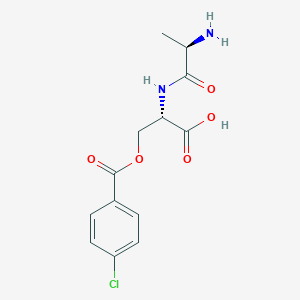
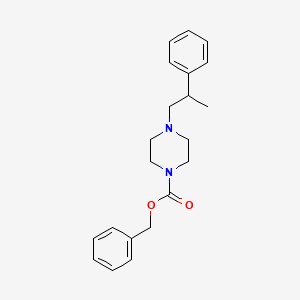

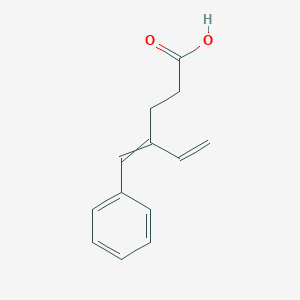
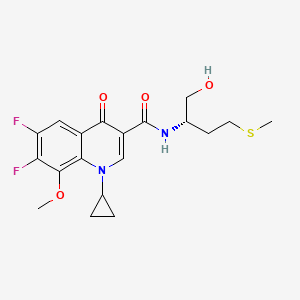
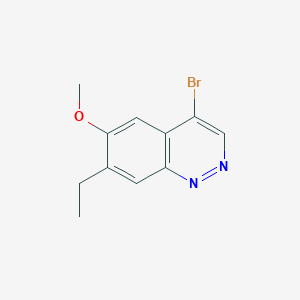
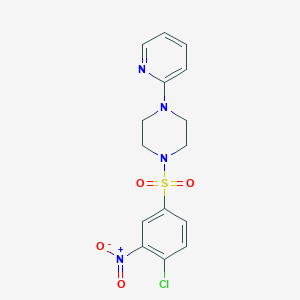
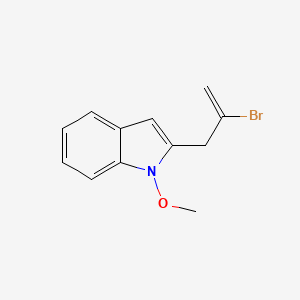
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
